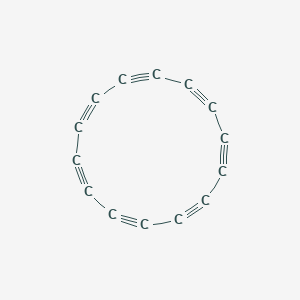![molecular formula C14H17NO4 B12546304 Ethyl 2-[(3-oxopentanoyl)amino]benzoate CAS No. 143049-23-4](/img/structure/B12546304.png)
Ethyl 2-[(3-oxopentanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(3-oxopentanoyl)amino]benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with an amino group linked to a 3-oxopentanoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-oxopentanoyl)amino]benzoate can be achieved through a multi-step process involving the following key steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 2-aminobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl 2-aminobenzoate.
Acylation Reaction: The ethyl 2-aminobenzoate is then subjected to an acylation reaction with 3-oxopentanoyl chloride in the presence of a base such as pyridine or triethylamine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-[(3-oxopentanoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group in the 3-oxopentanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 2-aminobenzoic acid and ethanol.
Reduction: Ethyl 2-[(3-hydroxypentanoyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-[(3-oxopentanoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-[(3-oxopentanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-[(3-oxopentanoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-aminobenzoate: Lacks the 3-oxopentanoyl moiety, making it less versatile in certain synthetic applications.
Ethyl 4-aminobenzoate: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
Ethyl 2-[(3-hydroxypentanoyl)amino]benzoate: A reduced form of the target compound with different chemical properties.
属性
CAS 编号 |
143049-23-4 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
ethyl 2-(3-oxopentanoylamino)benzoate |
InChI |
InChI=1S/C14H17NO4/c1-3-10(16)9-13(17)15-12-8-6-5-7-11(12)14(18)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,17) |
InChI 键 |
HHQXGOWRMQIDBR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CC(=O)NC1=CC=CC=C1C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


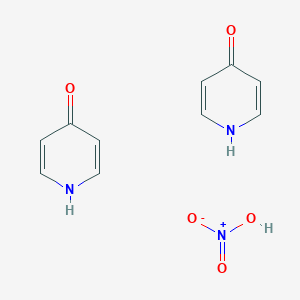

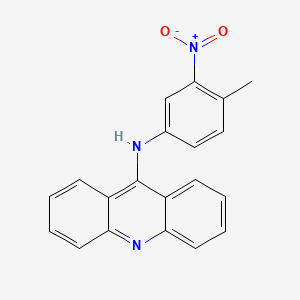
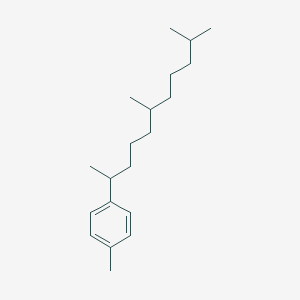
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)


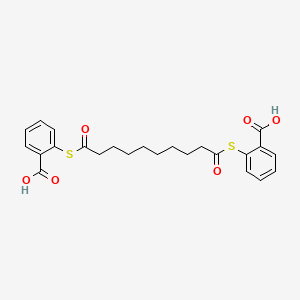
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)

![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
